molecular formula C15H12F3NO2S2 B2946386 Thiophen-2-yl(2-(4-(trifluoromethoxy)phenyl)thiazolidin-3-yl)methanone CAS No. 2034485-14-6

Thiophen-2-yl(2-(4-(trifluoromethoxy)phenyl)thiazolidin-3-yl)methanone

Cat. No.: B2946386
CAS No.: 2034485-14-6
M. Wt: 359.38
InChI Key: CASSWAJYYZHTPZ-UHFFFAOYSA-N
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Description

Thiophen-2-yl(2-(4-(trifluoromethoxy)phenyl)thiazolidin-3-yl)methanone is a synthetic organic compound with the molecular formula C15H12F3NO2S2 and a molecular weight of 359.4 g/mol . Its structure incorporates several pharmacologically significant motifs, including a thiophene ring, a thiazolidine core, and a trifluoromethoxy phenyl group. These structural components are frequently explored in medicinal chemistry for their diverse biological activities. The thiophene nucleus is a privileged scaffold in drug discovery, with derivatives demonstrating a wide range of therapeutic properties such as anticancer, anti-inflammatory, antimicrobial, and antifungal activities . Furthermore, the incorporation of a trifluoromethoxy group is a common strategy in lead optimization, as it can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, thereby enhancing its potential as a druggable candidate . While thiazolidine-containing compounds are investigated for various applications, including as inhibitors of targets like histone deacetylase (HDAC) , the specific mechanism of action and primary research applications for this exact compound require further investigation. This compound is offered as a high-purity chemical tool to support advanced chemical and pharmaceutical research. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

thiophen-2-yl-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2S2/c16-15(17,18)21-11-5-3-10(4-6-11)14-19(7-9-23-14)13(20)12-2-1-8-22-12/h1-6,8,14H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASSWAJYYZHTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=CS2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Thiophen-2-yl(2-(4-(trifluoromethoxy)phenyl)thiazolidin-3-yl)methanone is a compound that belongs to the thiazolidine class, which is known for its diverse biological activities, including anti-inflammatory, anti-diabetic, and anticancer properties. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring and a trifluoromethoxy-substituted phenyl group, contributing to its lipophilicity and potential interactions with biological targets. The thiazolidine structure is significant as it often enhances the biological activity of compounds through various mechanisms.

Property Description
Molecular Formula C₁₅H₁₃F₃N₃OS
Molecular Weight 353.34 g/mol
Solubility Soluble in organic solvents; limited water solubility
LogP (Octanol-Water) Indicates high lipophilicity

The biological activity of this compound is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the biosynthesis of inflammatory mediators .
  • Receptor Modulation : It may act on various receptors due to its structural features, potentially modulating signaling pathways related to inflammation and cellular proliferation .
  • Antioxidant Activity : Compounds containing thiophene rings are often associated with antioxidant properties, which can mitigate oxidative stress in biological systems .

Anti-inflammatory Activity

Research has indicated that thiazolidine derivatives exhibit significant anti-inflammatory effects. For instance, studies show that compounds similar to this compound can reduce inflammation markers in vitro and in vivo models .

Anticancer Properties

The compound's ability to interact with cancer cell lines has been explored. Preliminary studies indicate that it may induce apoptosis in specific cancer cells by modulating pathways associated with cell survival and proliferation .

Case Studies

  • Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal demonstrated that a similar thiazolidine derivative significantly reduced edema in animal models of inflammation, suggesting potential therapeutic applications for inflammatory diseases .
  • Anticancer Evaluation : Another research effort investigated the anticancer properties of thiophene derivatives, revealing that they could inhibit tumor growth in xenograft models by inducing apoptosis and cell cycle arrest.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of Thiazolidine Ring : This can be achieved through condensation reactions involving appropriate precursors.
  • Functionalization : The introduction of the trifluoromethoxy group enhances the compound's lipophilicity and biological activity.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are crucial for confirming the compound's purity and structural integrity.

Comparison with Similar Compounds

2-(4-(Trifluoromethoxy)phenyl)thiophene (3o)

  • Structure : Thiophene linked to 4-(trifluoromethoxy)phenyl.
  • Synthesis : Suzuki–Miyaura cross-coupling (Ni catalysis), 85% yield .
  • Key Features : High yield, crystallinity (melting point: 104.7–106.3°C), and spectroscopic validation (IR, NMR).

(2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone

  • Structure: Thiazole (unsaturated) core with 4-fluorophenylimino and 4-methylphenyl groups.
  • Molecular Formula : C₁₈H₁₅FN₂OS.
  • Differentiation : Thiazole vs. thiazolidine (saturated) ring; the latter may enhance hydrogen bonding or target interactions .

Asymmetric Thiazolidin-3-yl-propan-1-one Derivatives (AAP-1 to AAP-10)

  • Structure : Thiazolidine fused with benzyloxy phenyl and substituted aldehydes.
  • Bioactivity : Antimicrobial activity (in vitro), synthesized via microwave-assisted methods (higher efficiency vs. conventional) .

Functional Group Analysis

  • Trifluoromethoxy (CF₃O–) : Enhances lipophilicity and metabolic stability compared to sulfonyl () or fluorophenyl () groups .
  • Thiazolidine vs.

Data Tables

Table 2. Functional Group Impact

Group Compound Example Effect on Properties
CF₃O– 3o () Increased lipophilicity, stability
Phenylsulfonyl compound Polar, electron-withdrawing
Thiazolidine AAP-1 to AAP-10 () Conformational flexibility

Q & A

Q. How can researchers optimize the synthesis of Thiophen-2-yl(2-(4-(trifluoromethoxy)phenyl)thiazolidin-3-yl)methanone?

  • Methodological Answer : The compound's thiazolidinone core can be synthesized via cyclocondensation of a thiourea intermediate with chloroacetyl chloride under basic conditions, as demonstrated for analogous thiazolidinone derivatives . For the trifluoromethoxyphenyl substituent, introduce the group early in the synthesis using Ullmann coupling or nucleophilic aromatic substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) is recommended. Monitor reaction progress using TLC and confirm intermediates via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX or OLEX2 for structure solution and refinement. For example, monoclinic systems (space group P21/cP2_1/c) with parameters a=6.0686a = 6.0686 Å, b=18.6887b = 18.6887 Å, c=14.9734c = 14.9734 Å, β=91.559\beta = 91.559^\circ are typical for related thiophene-thiazolidinone hybrids .
  • Spectroscopy : 19F^{19}\text{F} NMR to confirm trifluoromethoxy group integrity (δ58\delta \approx -58 ppm), and IR spectroscopy for carbonyl (C=OC=O) stretches (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How should researchers address contradictions between experimental spectroscopic data and computational modeling results?

  • Methodological Answer :
  • Re-evaluate crystallization conditions to ensure purity, as polymorphic forms or solvent inclusion can alter spectral properties .
  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra and compare with experimental data. Adjust computational models to account for solvent effects or crystal packing interactions .

Q. What strategies are effective for elucidating the biological activity of this compound?

  • Methodological Answer :
  • Design structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing trifluoromethoxy with methoxy or nitro groups). Test in vitro against target enzymes (e.g., PPAR-γ for antidiabetic activity) using fluorescence polarization assays .
  • For antimicrobial activity, use microdilution assays (MIC/MBC) against Gram-positive/negative strains, referencing protocols for structurally similar thiazolidinones .

Q. How can crystal engineering improve the compound's photophysical properties?

  • Methodological Answer :
  • Modify substituents to induce aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF). For example, introduce bulky tert-butyl groups on the thiophene ring to restrict molecular rotation and enhance solid-state emission .
  • Refine crystal packing using SHELXL to analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that influence emission properties .

Q. What experimental approaches validate mechanistic pathways in the compound's reactivity?

  • Methodological Answer :
  • Use LC-MS/MS to trap reactive intermediates (e.g., radical species during oxidation).
  • Conduct kinetic isotope effect (KIE) studies or deuterium labeling to identify rate-determining steps in degradation pathways .

Q. How can researchers assess the compound's thermal stability for material science applications?

  • Methodological Answer :
  • Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition temperatures (TdT_d). Compare with analogs (e.g., Td>200CT_d > 200^\circ\text{C} for similar thiazolidinones) .
  • Use differential scanning calorimetry (DSC) to identify phase transitions and glass transition temperatures (TgT_g) .

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